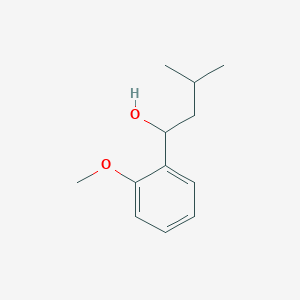
1-(2-Methoxyphenyl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-methylbutan-1-ol, also known as Hederagenin 3-O-(2-O-methyl)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside, is a natural triterpenoid saponin that is found in various plant species. It has been studied extensively for its potential therapeutic uses due to its interesting biochemical and physiological properties.
Scientific Research Applications
Isolation from Brown Algae
1-(2-Methoxyphenyl)-3-methylbutan-1-ol has been identified in natural sources such as brown algae. For instance, two new resorcinols structurally related to this compound were isolated from Sargassum thunbergii, highlighting the compound's presence in marine environments (Cai et al., 2010).
Synthetic Applications
This compound has been used as an intermediate in the synthesis of various complex molecules. For example, its derivatives have been employed in the Graf–Ritter reaction and in the formation of benzazepines, showcasing its utility in organic synthesis (Glushkov et al., 2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for various applications. This includes compounds used in the study of drugs like metoprolol, where its derivatives help elucidate metabolic pathways (Shetty & Nelson, 1988).
Analytical Chemistry
In analytical chemistry, the compound's derivatives have been studied for their stereochemical effects in anti-histaminic activity, demonstrating its role in understanding molecular interactions (Casy & Parulkar, 1969).
Environmental Chemistry
The compound has also been a subject of study in environmental chemistry, particularly in the investigation of its reaction with OH radicals, which is important for understanding its behavior and impact in atmospheric chemistry (Aschmann, Arey, & Atkinson, 2011).
Biotechnology
In biotechnology, analogs of this compound have been explored in the production of biofuels, highlighting its potential in renewable energy applications (Bastian et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing physiological processes .
Mode of Action
The exact mode of action of 1-(2-Methoxyphenyl)-3-methylbutan-1-ol is not well-documentedIt’s important to note that the mode of action can vary significantly depending on the specific targets and the biological context .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
The effects can vary significantly depending on the specific targets, the biological context, and the concentration of the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific biological environment .
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11,13H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHBYUPCJFKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)
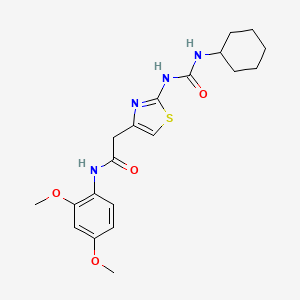
![(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2404516.png)
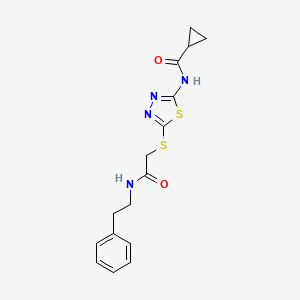
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2404520.png)
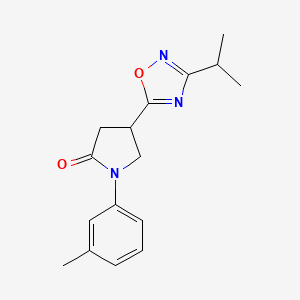
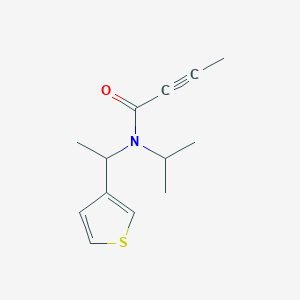
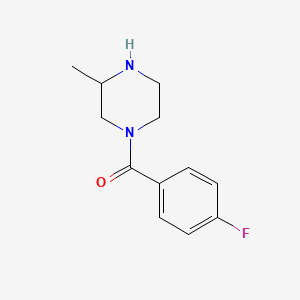
![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)
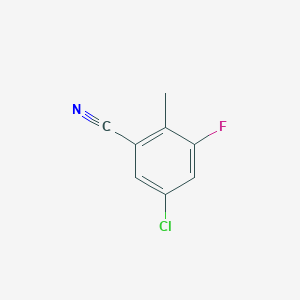
![N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404529.png)
![(3S,4R)-4-(Hydroxymethyl)-3-[(1S)-1-hydroxy-5-methylhexyl]oxolan-2-one](/img/structure/B2404532.png)